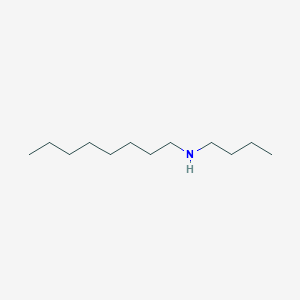![molecular formula C31H26F3NO3S B7778156 13-phenyl-2-prop-2-enyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;trifluoromethanesulfonate](/img/structure/B7778156.png)
13-phenyl-2-prop-2-enyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;trifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
13-phenyl-2-prop-2-enyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;trifluoromethanesulfonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dibenz[c,h]acridinium core, which is a polycyclic aromatic hydrocarbon, and is functionalized with a phenyl group, a propenyl group, and a trifluoromethanesulfonate group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 13-phenyl-2-prop-2-enyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;trifluoromethanesulfonate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Dibenz[c,h]acridinium Core: This can be achieved through a series of cyclization reactions involving aromatic precursors.
Functionalization: Introduction of the phenyl and propenyl groups can be carried out through Friedel-Crafts alkylation and Heck coupling reactions, respectively.
Trifluoromethanesulfonate Addition: The final step involves the addition of the trifluoromethanesulfonate group, which can be achieved using trifluoromethanesulfonic anhydride under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propenyl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the acridinium core, converting it to a dihydroacridine derivative.
Substitution: The phenyl and propenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
Oxidation: Epoxides, aldehydes.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
13-phenyl-2-prop-2-enyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;trifluoromethanesulfonate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethanesulfonate group can enhance the compound’s ability to penetrate cell membranes, while the acridinium core can interact with nucleic acids or proteins, affecting their function.
相似化合物的比较
Similar Compounds
- Dibenz[c,h]acridinium, 14-butyl-5,6,8,9-tetrahydro-7-phenyl-, perchlorate (1:1)
- Dibenz[c,h]acridinium, 14-butyl-5,6,8,9-tetrahydro-7-phenyl-, perchlorate (1:1)
Uniqueness
The unique combination of the phenyl, propenyl, and trifluoromethanesulfonate groups in 13-phenyl-2-prop-2-enyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;trifluoromethanesulfonate distinguishes it from other similar compounds. These functional groups confer specific chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
IUPAC Name |
13-phenyl-2-prop-2-enyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N.CHF3O3S/c1-2-20-31-29-24-14-8-6-10-21(24)16-18-26(29)28(23-12-4-3-5-13-23)27-19-17-22-11-7-9-15-25(22)30(27)31;2-1(3,4)8(5,6)7/h2-15H,1,16-20H2;(H,5,6,7)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIBFGCYNGLEDF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[N+]1=C2C(=C(C3=C1C4=CC=CC=C4CC3)C5=CC=CC=C5)CCC6=CC=CC=C62.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium trifluoromethanesulfonate](/img/structure/B7778076.png)
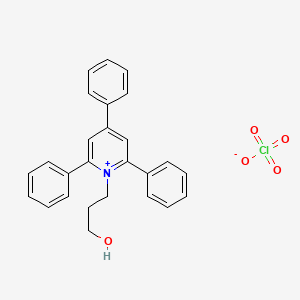
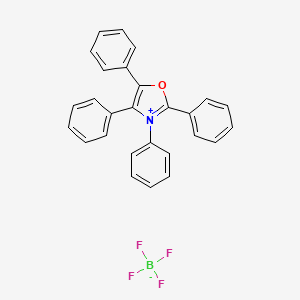

![2-tert-Butyl-1-hexyl-4-phenyl-5H,6H-benzo[h]quinolin-1-ium tetrafluoroborate](/img/structure/B7778113.png)
![(6E)-6-[[(2,4,6-triphenylpyridin-1-ium-1-yl)amino]methylidene]cyclohexa-2,4-dien-1-one;tetrafluoroborate](/img/structure/B7778119.png)
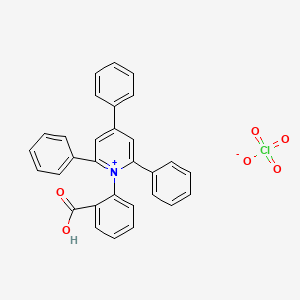
![2,4,6-Triphenyl-1-[(E)-(phenylmethylidene)amino]pyridin-1-ium tetrafluoroborate](/img/structure/B7778134.png)
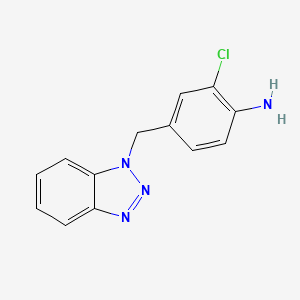
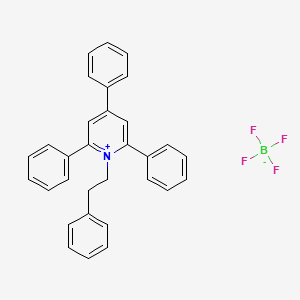

![1-(4-Methylphenyl)-2-[(E)-2-(4-nitrophenyl)vinyl]-4,6-diphenylpyridinium tetrafluoroborate](/img/structure/B7778161.png)
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]benzenecarbothioamide](/img/structure/B7778171.png)
